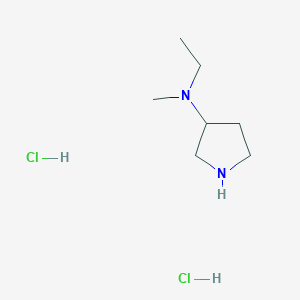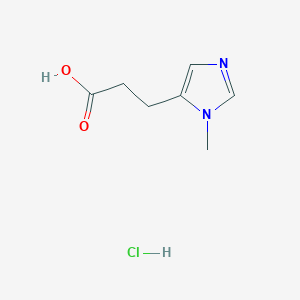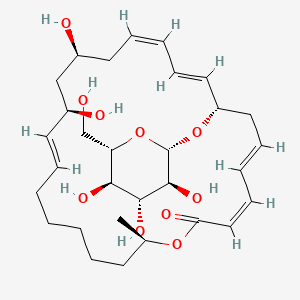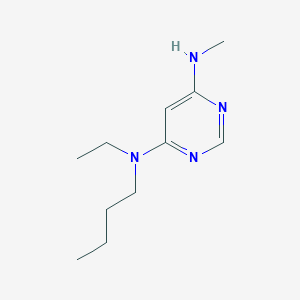![molecular formula C11H15N3 B1493031 2-Ethyl-5-(Prop-2-yn-1-yl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin CAS No. 2098061-19-7](/img/structure/B1493031.png)
2-Ethyl-5-(Prop-2-yn-1-yl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin
Übersicht
Beschreibung
2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (ETPP) is an organic compound belonging to the pyrazine family. It is a colorless crystalline solid which is soluble in most organic solvents and is used in a number of scientific applications. ETPP is known to have a variety of biochemical and physiological effects, and has been studied extensively in recent years.
Wirkmechanismus
Target of Action
The compound contains a pyrazolo[1,5-a]pyrazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of drugs and bioactive molecules, suggesting that this compound could interact with various biological targets .
Mode of Action
The exact mode of action would depend on the specific biological target. For instance, it could act as an inhibitor or activator of a certain enzyme or receptor, or it could intercalate into DNA .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs based on heterocyclic compounds work by affecting signal transduction pathways, metabolic pathways, or gene expression .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Factors such as solubility, stability, and size all influence how it is absorbed, distributed, metabolized, and excreted (ADME). The presence of the ethyl and prop-2-yn-1-yl groups in this compound could potentially influence these properties .
Result of Action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. Potential effects could range from altering cell behavior to killing the cell, depending on the context .
Action Environment
The action of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound might be more or less active in different parts of the body due to variations in these factors .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is stable in a variety of solvents. Additionally, it is relatively non-toxic and can be used in a variety of experiments. However, 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The future of 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is promising, as it has a wide variety of applications in scientific research. Some potential future directions for research include the development of new synthetic methods for producing 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, the development of new fluorescent probes based on 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and the development of new drugs based on 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine. Additionally, further research into the biochemical and physiological effects of 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of 2-Ethyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine could lead to a better understanding of how it interacts with proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
Proteinmodifikationsstudien
Diese Verbindung kann als Alkylsonde verwendet werden, um proteingebundene Elektrophile in Zellen zu erfassen. Das Hydrazin wirkt als Nukleophil und der Alkin ermöglicht die Anreicherung und Detektion von Proteinen, wodurch die Entdeckung von Proteinmodifikationen erleichtert wird .
Antibakterielle Anwendungen
Es wurde berichtet, dass Pyrazolo[1,5-a]pyrazin-Derivate antibakterielle Wirkungen aufweisen, die für die Entwicklung neuer Antibiotika oder antibakterieller Mittel untersucht werden könnten .
Antifungale Aktivität
Diese Derivate zeigen auch Potenzial in antifungalen Anwendungen, was zu neuen Behandlungen für Pilzinfektionen führen könnte .
Antivirale Forschung
Die antiviralen Eigenschaften von Pyrazolo[1,5-a]pyrazin-Derivaten machen sie zu Kandidaten für die Forschung an Behandlungen für Virusinfektionen .
Zytotoxizitätsstudien
Die zytotoxischen Wirkungen dieser Verbindungen können in der Krebsforschung genutzt werden, um ihr Potenzial als Chemotherapeutika zu untersuchen .
A3-Adenosin-Rezeptor-Antagonismus
Sie können als A3-Adenosin-Rezeptor-Antagonisten wirken, was Auswirkungen auf verschiedene therapeutische Bereiche hat, darunter Entzündungen und Herz-Kreislauf-Erkrankungen .
Antioxidative Eigenschaften
Die antioxidativen Wirkungen dieser Derivate können in der Forschung zur Bekämpfung von oxidativen Stress-bedingten Krankheiten wichtig sein .
Antihypertensive Forschung
Ihre potenziellen antihypertensiven Wirkungen könnten zu neuen Behandlungen für Bluthochdruck führen .
Eigenschaften
IUPAC Name |
2-ethyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-5-13-6-7-14-11(9-13)8-10(4-2)12-14/h1,8H,4-7,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKIJWVYCQHWDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2CCN(CC2=C1)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















